molecular formula C4H5ClN2O B2484833 4-Chloro-5-methyl-isoxazol-3-ylamine CAS No. 5819-39-6

4-Chloro-5-methyl-isoxazol-3-ylamine

Cat. No.: B2484833
CAS No.: 5819-39-6
M. Wt: 132.55
InChI Key: DWVOVXRNQIXUEE-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-isoxazol-3-ylamine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-isoxazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methyl-2-nitropropene with hydroxylamine hydrochloride under refluxing methanolic conditions. This reaction yields the desired isoxazole ring structure .

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and efficient synthesis strategies .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-isoxazol-3-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

4-Chloro-5-methyl-isoxazol-3-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-isoxazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    4-Chloro-3-methyl-isoxazole: Similar in structure but lacks the amine group.

    5-Methyl-isoxazol-3-ylamine: Similar but lacks the chlorine atom.

Uniqueness: 4-Chloro-5-methyl-isoxazol-3-ylamine is unique due to the presence of both the chlorine and amine groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

4-chloro-5-methyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVOVXRNQIXUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5819-39-6
Record name 4-chloro-5-methyl-1,2-oxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(4-chloro-5-methyl-3-isoxazolyl)benzenesulfonamide was prepared from 3-amino-4-chloro-5-methylisoxazole and benzenesulfonyl chloride as described in Example 26b in 40% yield. The crude product was purified by column chromatography with 10-100% ethyl acetate/hexanes as eluent. A crystalline solid was obtained after recrystallization from ethyl acetate/hexanes, m.p. 139-141° C. 3-Amino-4-chloro-5-methylisoxazole (25% recovery) and N-(benzenesulfonyl)-N-(4-chloro-5-methyl-3-isoxazolyl)benzen esulfonamide (7% yield) were also obtained as less polar products.

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